2-bromo-N-pyridin-2-yl-acetamide
Overview
Description
2-bromo-N-pyridin-2-yl-acetamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom and an acetamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-bromo-N-pyridin-2-yl-acetamide can be synthesized through the reaction of α-bromoketones with 2-aminopyridine. The reaction typically involves the use of toluene as a solvent and is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which then undergoes a facile closure to provide the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-pyridin-2-yl-acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and various nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a solvent such as toluene .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Scientific Research Applications
2-bromo-N-pyridin-2-yl-acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-pyridin-2-yl-acetamide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-bromo-N-pyridin-2-yl-acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the substituents attached to the ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar bromine atom and pyridine ring but differ in the overall ring structure and functional groups.
Pyridine-based derivatives: These compounds include a wide range of pyridine derivatives with various substituents and functional groups.
The uniqueness of this compound lies in its specific combination of a bromine atom and an acetamide group attached to the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-pyridin-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQSFWQKKADDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392286 | |
Record name | 2-bromo-N-pyridin-2-yl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66642-53-3 | |
Record name | 2-bromo-N-pyridin-2-yl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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